MRT-10

Description

Properties

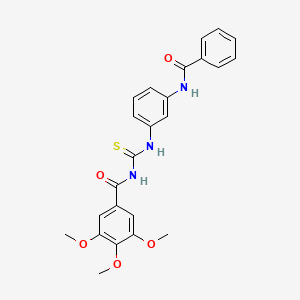

IUPAC Name |

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVEZQDNHMQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980483 | |

| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6384-24-3, 330829-30-6 | |

| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330829-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of MRT-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo a key therapeutic target. This document provides a comprehensive overview of the mechanism of action of MRT-10, detailing its interaction with Smo, its impact on downstream signaling, and the experimental methodologies used for its characterization.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the seven-transmembrane receptor Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.

MRT-10: A Smoothened Antagonist

MRT-10 functions as a direct antagonist of the Smoothened receptor. By binding to Smo, MRT-10 prevents its activation, thereby inhibiting the entire downstream Hedgehog signaling cascade. This inhibitory action forms the basis of its potential as an anti-cancer agent.

Molecular Interaction with Smoothened

MRT-10 binds to the Smoothened receptor at the same binding site as Bodipy-cyclopamine, a well-characterized fluorescently labeled Smo antagonist.[1] This competitive binding indicates a direct interaction with a key regulatory site on the Smo receptor. The related acylguanidine compound, MRT-92, has been shown to occupy a deep pocket within the 7-transmembrane (7TM) domain of Smo, suggesting a similar binding mode for MRT-10.

Inverse Agonist Activity

MRT-10 has been described as an inverse agonist of the Smoothened receptor.[2] In the context of G protein-coupled receptors like Smo, an inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This suggests that MRT-10 not only blocks the action of agonists but also reduces the basal, ligand-independent activity of the Smoothened receptor.

Quantitative Analysis of MRT-10 Activity

The inhibitory potency of MRT-10 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for MRT-10 and its analogs.

| Assay | Cell Line | Parameter | Value (μM) | Reference |

| Hedgehog (Hh) Assays (General) | Various | IC50 | 0.65 | [1] |

| ShhN Signaling Inhibition | Shh-light2 | IC50 | 0.64 | [1] |

| Smo-induced IP Accumulation | HEK293 | IC50 | 2.5 | [1] |

| Bodipy-cyclopamine Binding | Cells expressing mouse Smo | IC50 | 0.5 | [1] |

| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | IC50 | 0.90 | [1] |

Table 1: Summary of IC50 values for MRT-10 in various in vitro assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of MRT-10.

Shh-light2 Reporter Gene Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Cell Line: Shh-light2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

Protocol:

-

Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with a low-serum medium (e.g., 0.5% calf serum) containing various concentrations of MRT-10 or vehicle control.

-

Pathway Activation: Induce Hedgehog pathway activation by adding a known agonist, such as Sonic Hedgehog conditioned medium (Shh-N) or a small molecule agonist like SAG (Smoothened Agonist).

-

Incubation: Incubate the cells for 40-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the MRT-10 concentration and fitting the data to a sigmoidal dose-response curve.

Bodipy-cyclopamine Competitive Binding Assay

This assay determines the ability of a test compound to compete with a fluorescently labeled ligand (Bodipy-cyclopamine) for binding to the Smoothened receptor.

Materials:

-

Cells or cell membranes expressing the Smoothened receptor (e.g., HEK293 cells transiently transfected with a Smo expression vector).

-

Bodipy-cyclopamine (fluorescent ligand).

-

MRT-10 (test compound).

-

Assay buffer.

Protocol:

-

Preparation of Cell Membranes: Homogenize Smo-expressing cells in a suitable buffer and prepare a membrane fraction by ultracentrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of Bodipy-cyclopamine and varying concentrations of MRT-10.

-

Incubation: Incubate the reaction mixture for a sufficient time to reach binding equilibrium (e.g., 2 hours at room temperature), protected from light.

-

Detection: Measure the fluorescence polarization or fluorescence intensity of the bound Bodipy-cyclopamine using a suitable plate reader. Unbound Bodipy-cyclopamine will have a lower fluorescence polarization value.

-

Data Analysis: Plot the fluorescence signal against the logarithm of the MRT-10 concentration. The IC50 value, representing the concentration of MRT-10 that displaces 50% of the bound Bodipy-cyclopamine, is calculated from the resulting competition curve.

Alkaline Phosphatase (AP) Activity Assay for Osteoblast Differentiation

This assay assesses the ability of MRT-10 to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process that can be induced by Hedgehog pathway activation.

Cell Line: C3H10T1/2 cells (a mouse mesenchymal stem cell line).

Protocol:

-

Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a suitable density.

-

Induction of Differentiation: Treat the cells with a Smoothened agonist, such as SAG, to induce osteoblast differentiation. Concurrently, treat the cells with various concentrations of MRT-10 or a vehicle control.

-

Incubation: Culture the cells for an extended period (e.g., 6 days), replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).

-

AP Activity Measurement: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to the cell lysates. The enzyme will convert the substrate into a colored product (p-nitrophenol).

-

Quantification: Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Data Analysis: Normalize the AP activity to the total protein concentration in each sample to account for differences in cell number. The IC50 value is determined by plotting the normalized AP activity against the logarithm of the MRT-10 concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for screening Smoothened antagonists.

Caption: The Hedgehog Signaling Pathway and the inhibitory action of MRT-10.

Caption: A typical experimental workflow for screening Smoothened antagonists like MRT-10.

Conclusion

MRT-10 is a well-characterized Smoothened antagonist that effectively inhibits the Hedgehog signaling pathway. Its mechanism of action involves direct, competitive binding to the Smoothened receptor, leading to the suppression of downstream signaling and cellular responses such as osteoblast differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Hedgehog pathway inhibitors and their therapeutic applications in oncology and other diseases.

References

An In-depth Technical Guide to the Hedgehog Signaling Pathway and the Antagonist MRT-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the canonical Hedgehog (Hh) signaling pathway, its mechanism of action, and its inhibition by the small molecule antagonist, MRT-10. It includes detailed diagrams of the pathway, a summary of quantitative data related to MRT-10's activity, and protocols for key experimental assays used to characterize Hedgehog pathway inhibitors.

The Hedgehog Signaling Pathway: A Core Regulator of Development and Disease

The Hedgehog signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and cell differentiation.[1] Dysregulation of this pathway is implicated in various developmental abnormalities and is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma.[1][2] The pathway's activity is tightly controlled, existing in a default "OFF" state and an "ON" state triggered by ligand binding.

Pathway "OFF" State (Ligand-Absent)

In the absence of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog), the 12-pass transmembrane receptor Patched (PTCH1) actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[1][3] This inhibition prevents SMO from accumulating in the primary cilium, a key organelle for Hh signal transduction.[4] In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). This complex facilitates the proteolytic processing of GLI2 and GLI3 into their repressor forms (GliR).[5] These repressors then translocate to the nucleus and inhibit the transcription of Hh target genes.[4][6]

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Hedgehog 'off' state [reactome.org]

- 5. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of MRT-10: A Potent Smoothened Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10, a novel acylthiourea derivative, has emerged as a significant small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Its discovery through a sophisticated virtual screening approach and its potent antagonism of the Smoothened (Smo) receptor have positioned it as a valuable tool for cancer research and potential therapeutic development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MRT-10, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery of MRT-10: A Virtual Screening Approach

MRT-10 was identified through a carefully designed virtual screening campaign based on a pharmacophoric model of Smoothened (Smo) inhibitors.[1] The Smoothened receptor, a key transducer of the Hedgehog signaling pathway, is a well-established target for anti-cancer drug development due to the pathway's aberrant activation in various malignancies.[1]

The discovery process can be logically outlined as follows:

This virtual screening effort led to the identification of N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide, designated as MRT-10, as a promising Smo antagonist.[1]

Chemical Synthesis of MRT-10

MRT-10 is an acylthiourea derivative. The general synthesis of N-acylthioureas involves the reaction of an acyl chloride with a thiocyanate salt to form an in-situ generated acyl isothiocyanate, which is then reacted with a primary amine.

General Synthetic Scheme

Experimental Protocol for Synthesis

Materials:

-

3,4,5-Trimethoxybenzoyl chloride

-

Potassium thiocyanate (or Ammonium thiocyanate)

-

3-Aminobenzanilide

-

Anhydrous acetone

-

Dry glassware

Procedure:

-

Formation of 3,4,5-Trimethoxybenzoyl isothiocyanate: To a stirred solution of 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.1 eq). The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 1-3 hours to ensure the formation of the acyl isothiocyanate intermediate. The formation of a precipitate (potassium chloride) is observed.

-

Reaction with Amine: To the reaction mixture containing the in-situ generated 3,4,5-trimethoxybenzoyl isothiocyanate, a solution of 3-aminobenzanilide (1.0 eq) in anhydrous acetone is added dropwise.

-

Reaction Completion and Isolation: The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude MRT-10 can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

MRT-10 functions as a potent antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway. By binding to Smo, MRT-10 inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.

Hedgehog Signaling Pathway and MRT-10 Inhibition

Quantitative Biological Data

The biological activity of MRT-10 has been quantified in several cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a Smo antagonist.

| Assay | Cell Line | Stimulus | IC50 (µM) | Reference |

| Gli-Luciferase Reporter Assay | Shh-light II | ShhN | 0.64 | [2] |

| Alkaline Phosphatase (AP) Differentiation Assay | C3H10T1/2 | SAG (0.1 µM) | 0.90 | [2] |

| BODIPY-cyclopamine Binding Assay | HEK293 (mSmo) | - | 0.5 | [2][3] |

| Smo-induced IP Accumulation Assay | HEK293 | - | 2.5 | [2] |

Detailed Experimental Protocols

Shh-light II Gli-Luciferase Reporter Assay

This assay measures the activity of the Gli transcription factor, a downstream effector of the Hh pathway, using a luciferase reporter system in the Shh-light II cell line.

Materials:

-

Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (ShhN) conditioned medium or a Smoothened agonist (e.g., SAG)

-

MRT-10 stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed Shh-light II cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Serum Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a constant concentration of ShhN or SAG and varying concentrations of MRT-10 (typically in a serial dilution). Include appropriate controls (vehicle control, agonist-only control).

-

Incubation: Incubate the plate for 40-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of MRT-10 to determine the IC50 value.

C3H10T1/2 Alkaline Phosphatase (AP) Osteoblast Differentiation Assay

This assay assesses the ability of MRT-10 to inhibit the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hh pathway activation. Alkaline phosphatase activity is a marker of osteoblast differentiation.

Materials:

-

C3H10T1/2 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Smoothened agonist (e.g., SAG)

-

MRT-10 stock solution (in DMSO)

-

Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate)

-

96-well tissue culture plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.

-

Cell Culture: Grow the cells to confluence in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation Induction: Replace the growth medium with differentiation medium (low serum DMEM) containing a fixed concentration of SAG and varying concentrations of MRT-10.

-

Incubation: Incubate the cells for 5-6 days, changing the medium with fresh compounds every 2-3 days.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the protocol of the chosen alkaline phosphatase assay kit.

-

AP Activity Measurement: Measure the alkaline phosphatase activity in the cell lysates using a plate reader.

-

Data Analysis: Plot the AP activity against the concentration of MRT-10 to determine the IC50 value.

BODIPY-cyclopamine Binding Assay

This is a competitive binding assay to determine the ability of MRT-10 to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, from the Smoothened receptor.

Materials:

-

HEK293 cells transiently or stably expressing mouse Smoothened (mSmo)

-

BODIPY-cyclopamine

-

MRT-10 stock solution (in DMSO)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Cell Preparation: Harvest the mSmo-expressing HEK293 cells.

-

Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of MRT-10 in the assay buffer.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 2 hours) at room temperature, protected from light.

-

Washing: Wash the cells to remove unbound BODIPY-cyclopamine.

-

Fluorescence Measurement: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the concentration of MRT-10 to determine the IC50 value for the displacement of BODIPY-cyclopamine.

Conclusion

MRT-10 represents a significant advancement in the development of small molecule inhibitors of the Hedgehog signaling pathway. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The detailed biological characterization of MRT-10 confirms its potent and specific antagonism of the Smoothened receptor. This technical guide provides a comprehensive resource for researchers working with MRT-10, offering detailed protocols for its synthesis and biological evaluation. Further investigation into the therapeutic potential of MRT-10 and its analogs is warranted, particularly in the context of Hh pathway-driven cancers.

References

An In-depth Technical Guide to MRT-10: A Potent Antagonist of the Smoothened Receptor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of MRT-10, a small molecule inhibitor of the Smoothened (Smo) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Hedgehog signaling pathway and its role in disease.

Chemical Structure and Physicochemical Properties

MRT-10 is a synthetic acylthiourea derivative identified through virtual screening as a potent antagonist of the Smoothened receptor.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for MRT-10

| Identifier | Value |

| IUPAC Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide[1] |

| CAS Number | 330829-30-6[1] |

| Molecular Formula | C₂₄H₂₃N₃O₅S[1] |

| SMILES | O=C(NC(NC2=CC(NC(C3=CC=CC=C3)=O)=CC=C2)=S)C1=CC(OC)=C(OC)C(OC)=C1[2] |

Table 2: Physicochemical Properties of MRT-10

| Property | Value | Source |

| Molecular Weight | 465.5 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.3 mg/ml | [1] |

Pharmacological Properties and Mechanism of Action

MRT-10 is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] By binding to Smo, MRT-10 inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors. This inhibitory activity has been demonstrated in various in vitro assays.

Table 3: In Vitro Activity of MRT-10

| Assay | Cell Line | Endpoint | IC₅₀ | Source |

| ShhN-induced Gli Luciferase Reporter Assay | Shh-light 2 | Inhibition of Gli-dependent luciferase expression | 0.64 μM | [1][3] |

| Bodipy-cyclopamine Binding Assay | HEK293 cells expressing murine Smo | Displacement of Bodipy-cyclopamine | 0.5 μM | [1][3] |

| SAG-induced Alkaline Phosphatase (AP) Activity Assay | C3H10T1/2 cells | Inhibition of osteoblast differentiation | 0.90 μM | [3] |

| Smo-induced IP Accumulation Assay | HEK293 cells | Inhibition of inositol phosphate accumulation | 2.5 μM | [3] |

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory role of MRT-10.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-10.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ShhN-induced Gli Luciferase Reporter Assay in Shh-light 2 Cells

Objective: To quantify the inhibitory effect of MRT-10 on Hedgehog pathway activation by measuring Gli-dependent luciferase expression.

Materials:

-

Shh-light 2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sonic Hedgehog N-terminal signaling domain (ShhN) conditioned medium

-

MRT-10

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed Shh-light 2 cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach confluency.

-

Starve the cells for 24 hours in DMEM containing 0.5% FBS.

-

Treat the cells with varying concentrations of MRT-10 (e.g., 10⁻⁹ to 10⁻⁵ M) for 2 hours.

-

Stimulate the cells with ShhN conditioned medium for 40 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the MRT-10 concentration and fitting the data to a four-parameter logistic equation.

Bodipy-cyclopamine Binding Assay in HEK293 Cells

Objective: To determine the ability of MRT-10 to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.

Materials:

-

HEK293 cells transiently expressing murine Smoothened (mSmo)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Bodipy-cyclopamine

-

MRT-10

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed HEK293 cells in a suitable format (e.g., 24-well plate) and transfect them with a plasmid encoding mSmo.

-

Allow the cells to express the receptor for 24-48 hours.

-

Wash the cells with PBS.

-

Incubate the cells with a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM) in the presence of varying concentrations of MRT-10 for 2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS to remove unbound ligand.

-

Quantify the cell-associated fluorescence using a fluorescence microscope or a fluorescence plate reader.

-

Determine the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the MRT-10 concentration.

SAG-induced Alkaline Phosphatase (AP) Activity Assay in C3H10T1/2 Cells

Objective: To assess the effect of MRT-10 on the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.

Materials:

-

C3H10T1/2 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Smoothened agonist (SAG)

-

MRT-10

-

Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate)

-

96-well tissue culture plates

-

Spectrophotometer

Procedure:

-

Seed C3H10T1/2 cells in 96-well plates and grow them to confluency.

-

Treat the cells with a fixed concentration of SAG (e.g., 0.1 μM) in the presence of varying concentrations of MRT-10 (e.g., 10⁻⁹ to 10⁻⁵ M) for 6 days.

-

Lyse the cells and measure the alkaline phosphatase activity using a colorimetric assay kit according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Calculate the IC₅₀ value by plotting the AP activity against the logarithm of the MRT-10 concentration.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating the inhibitory activity of a compound like MRT-10 on the Hedgehog pathway using a cell-based reporter assay.

Caption: Generalized workflow for a Hedgehog pathway inhibitor assay.

Conclusion

MRT-10 is a well-characterized Smoothened antagonist with potent inhibitory activity in the low micromolar range across multiple cell-based assays. Its defined chemical structure and demonstrated mechanism of action make it a valuable tool for researchers investigating the Hedgehog signaling pathway in both normal physiology and disease states, particularly in the context of oncology. The experimental protocols and data presented in this guide provide a solid foundation for the further study and application of MRT-10 in preclinical research.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. web.stanford.edu [web.stanford.edu]

- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

In Vitro Profile of MRT-10: A Smoothened Antagonist Targeting the Hedgehog Signaling Pathway in Cancer Cell Lines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on MRT-10, a potent small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. MRT-10 has been identified as an inhibitor of this pathway, and this document summarizes the key quantitative data, experimental methodologies, and the underlying signaling cascade based on publicly available research.

Quantitative Data Summary

The inhibitory activity of MRT-10 has been evaluated in several in vitro assays, demonstrating its potency as a Smoothened antagonist. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below for easy comparison.

| Assay Type | Cell Line | Description | IC50 (µM) | Reference |

| ShhN-induced Gli Luciferase Reporter | Shh-light2 | Measures the inhibition of Sonic Hedgehog (ShhN)-induced transcriptional activity of the Gli promoter. | 0.64 | [1][2] |

| Bodipy-cyclopamine Binding | HEK293 (expressing mouse Smo) | Competitively inhibits the binding of a fluorescent cyclopamine derivative to the Smoothened receptor. | 0.5 | [1] |

| Smo-induced IP Accumulation | HEK293 | Assesses the inhibition of Smoothened-induced inositol phosphate accumulation, an indicator of inverse agonism. | 2.5 | [1][3] |

| SAG-induced Alkaline Phosphatase | C3H10T1/2 | Inhibits the differentiation of mesenchymal stem cells into osteoblasts induced by the Smo agonist SAG. | 0.90 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the descriptions provided in the primary literature.

Cell Culture and Reagents

-

HEK293 Cells: Human Embryonic Kidney 293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments involving mouse Smoothened expression, cells were transiently transfected using appropriate expression vectors.

-

Shh-light2 Cells: These cells, which are NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, were maintained in DMEM with 10% FBS, 400 µg/mL G418, and 2 µg/mL puromycin.

-

C3H10T1/2 Cells: A mouse embryonic fibroblast cell line, were cultured in Basal Medium Eagle (BME) supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

ShhN-induced Gli Luciferase Reporter Assay

This assay is designed to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

-

Cell Seeding: Shh-light2 cells were seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of MRT-10.

-

Pathway Activation: After a short pre-incubation with the compound, Sonic Hedgehog (ShhN) conditioned medium was added to the wells to activate the Hedgehog pathway.

-

Incubation: The plates were incubated for an additional 40 hours to allow for reporter gene expression.[1]

-

Lysis and Luminescence Measurement: Cells were lysed, and both Firefly and Renilla luciferase activities were measured using a luminometer. The ratio of Firefly to Renilla luciferase activity was calculated to normalize for cell viability and transfection efficiency.

Bodipy-cyclopamine Binding Assay

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled cyclopamine analog from the Smoothened receptor.

-

Cell Preparation: HEK293 cells transiently expressing mouse Smoothened were used.

-

Compound Incubation: Cells were incubated with varying concentrations of MRT-10 for 2 hours.[1]

-

Fluorescent Ligand Addition: A constant concentration of Bodipy-cyclopamine (e.g., 5 nM) was added to the wells.

-

Binding and Measurement: After incubation to allow binding to reach equilibrium, the amount of cell-bound fluorescence was quantified using a fluorescence plate reader. The IC50 value represents the concentration of MRT-10 required to inhibit 50% of the specific binding of Bodipy-cyclopamine.

Alkaline Phosphatase (AP) Activity Assay

This assay assesses the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation.

-

Cell Seeding: C3H10T1/2 cells were plated in 96-well plates.

-

Treatment: Cells were treated with the Smoothened agonist SAG (Smoothened Agonist) in the presence or absence of varying concentrations of MRT-10.

-

Incubation: The cells were incubated for 6 days to allow for differentiation.[1]

-

AP Activity Measurement: After the incubation period, the cells were lysed, and the alkaline phosphatase activity was measured using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance was read on a spectrophotometer.

Hedgehog Signaling Pathway and Mechanism of MRT-10 Action

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation in adult cells can lead to the formation and proliferation of tumors.[4] The core of this pathway involves the interaction between the Patched (PTCH) receptor and the G protein-coupled receptor, Smoothened (SMO).

In the "off" state, the PTCH receptor inhibits the activity of SMO. When the Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2]

MRT-10 acts as an antagonist of Smoothened. By binding to SMO, MRT-10 prevents its activation, even in the presence of an active Hh signal (i.e., when PTCH is bound by a Hh ligand). This blockade of SMO activity effectively shuts down the entire downstream signaling cascade, preventing the activation of GLI transcription factors and the subsequent expression of pro-tumorigenic genes.

References

- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MRT-10 (CAS Number 330829-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Identified through virtual screening, this acylthiourea derivative serves as a valuable tool for investigating Hh pathway-dependent processes and holds potential as a therapeutic agent in oncology. This guide provides a comprehensive overview of the technical information available for MRT-10, including its chemical properties, mechanism of action, in vitro biological activity, and the experimental protocols utilized for its characterization.

Chemical and Physical Properties

MRT-10, with the CAS number 330829-30-6, is chemically defined as N-[--INVALID-LINK--methyl]-3,4,5-trimethoxybenzamide. Its molecular formula is C24H23N3O5S, corresponding to a molecular weight of 465.52 g/mol .

| Property | Value |

| CAS Number | 330829-30-6 |

| IUPAC Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide |

| Molecular Formula | C24H23N3O5S |

| Molecular Weight | 465.52 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

MRT-10 functions as a direct antagonist of the Smoothened (Smo) receptor, a seven-transmembrane protein crucial for the activation of the Hedgehog signaling cascade. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.

MRT-10 exerts its inhibitory effect by binding to the Smo receptor, preventing its activation.[1] It has been shown to act as an inverse agonist, capable of suppressing the constitutive activity of Smo.[2] Competitive binding assays have demonstrated that MRT-10 binds to the same site on the Smo receptor as Bodipy-cyclopamine, a well-characterized Smo antagonist.

Signaling Pathway Diagram

Figure 1. Simplified Hedgehog signaling pathway and the antagonistic action of MRT-10 on the Smoothened receptor.

In Vitro Biological Activity

The inhibitory activity of MRT-10 on the Hedgehog pathway has been quantified through various cell-based assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency as a Smo antagonist.

| Assay Type | Cell Line | Description | IC50 (µM) |

| ShhN-induced Gli Luciferase Reporter Assay | Shh-light2 | Measures the inhibition of Sonic Hedgehog (ShhN)-induced transcriptional activity of the Gli promoter.[2] | 0.64[2] |

| Bodipy-cyclopamine Binding Assay | HEK293 cells expressing mouse Smo | Quantifies the displacement of a fluorescently labeled cyclopamine analog from the Smoothened receptor. | 0.5 |

| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 cells | Assesses the inhibition of Smoothened agonist (SAG)-induced differentiation of mesenchymal stem cells into osteoblasts. | 0.90 |

| Smo-induced IP Accumulation | HEK293 cells | Measures the inhibition of Smo-mediated inositol phosphate accumulation, a non-transcriptional readout of Smo activation. | 2.5 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the replication and extension of these findings.

ShhN-induced Gli Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Workflow Diagram:

Figure 2. Workflow for the ShhN-induced Gli Luciferase Reporter Assay.

Methodology:

-

Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well.

-

After 24 hours, the medium is replaced with low-serum medium (e.g., 0.5% FBS).

-

MRT-10 is added to the wells at various concentrations, typically in a serial dilution.

-

Recombinant N-terminal Sonic Hedgehog (ShhN) is added to a final concentration of approximately 3 nM to stimulate the Hh pathway.

-

The plates are incubated for 40 hours at 37°C.

-

-

Data Analysis:

-

Cell lysis buffer is added, followed by the luciferase substrate.

-

Luminescence is measured using a microplate luminometer.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Bodipy-cyclopamine Binding Assay

This competitive binding assay determines the ability of MRT-10 to displace a fluorescently labeled cyclopamine derivative from the Smoothened receptor.

Methodology:

-

Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding for the mouse or human Smoothened receptor.

-

Assay Procedure:

-

Transfected cells are seeded in a suitable plate format.

-

Cells are incubated with a fixed concentration of Bodipy-cyclopamine (typically 5-10 nM).

-

MRT-10 is added at a range of concentrations.

-

The incubation is carried out for a defined period (e.g., 2-4 hours) at room temperature or 37°C.

-

-

Data Analysis:

-

After incubation, cells are washed to remove unbound ligand.

-

The fluorescence intensity is measured using a fluorescence plate reader or a flow cytometer.

-

The percentage of inhibition of Bodipy-cyclopamine binding is calculated for each concentration of MRT-10.

-

IC50 values are determined from the resulting dose-response curve.

-

SAG-induced Alkaline Phosphatase Activity Assay

This assay assesses the functional consequence of Smoothened inhibition by measuring the differentiation of mesenchymal stem cells into osteoblasts, a process dependent on Hh signaling.

Methodology:

-

Cell Culture: C3H10T1/2 cells, a mouse embryonic fibroblast cell line with multipotent differentiation potential, are used.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After cell attachment, the medium is replaced with differentiation medium.

-

MRT-10 is added at various concentrations.

-

Smoothened agonist (SAG), typically at a concentration of 100 nM, is added to induce osteoblast differentiation.

-

The cells are incubated for an extended period, usually 4-6 days, with medium changes as required.

-

-

Data Analysis:

-

Alkaline phosphatase activity, a marker of osteoblast differentiation, is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

-

The absorbance or fluorescence is read on a plate reader.

-

IC50 values are calculated from the dose-response curve of alkaline phosphatase activity versus MRT-10 concentration.

-

Synthesis

The synthesis of MRT-10 involves the reaction of 3-benzoylaminophenyl isothiocyanate with 3,4,5-trimethoxybenzamide. The isothiocyanate intermediate can be prepared from 3-amino-N-phenylbenzamide.

Synthesis Workflow Diagram:

Figure 3. A potential synthetic workflow for MRT-10.

General Procedure: A detailed, step-by-step protocol for the synthesis of MRT-10 is not publicly available in the primary literature. However, a general approach based on the synthesis of similar acylthiourea derivatives can be outlined:

-

Preparation of 3-Benzoylaminophenyl isothiocyanate: 3-Amino-N-phenylbenzamide is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the isothiocyanate intermediate.

-

Coupling Reaction: The 3-benzoylaminophenyl isothiocyanate is then reacted with 3,4,5-trimethoxybenzamide in an appropriate solvent, such as acetonitrile or DMF, often with gentle heating, to afford the final product, MRT-10.

-

Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.

In Vivo and Pharmacokinetic Data

To date, there is limited publicly available information regarding the in vivo efficacy and pharmacokinetic profile of MRT-10. Further studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic potential in animal models of Hedgehog pathway-driven diseases, such as certain types of cancer.

Conclusion

MRT-10 is a well-characterized in vitro tool for the study of the Hedgehog signaling pathway. Its potent and selective antagonism of the Smoothened receptor makes it a valuable compound for researchers investigating the physiological and pathological roles of Hh signaling. While its in vivo properties remain to be fully elucidated, the detailed in vitro characterization and the availability of robust assay protocols provide a solid foundation for future preclinical and translational research. Drug development professionals may find MRT-10 to be a useful reference compound and a starting point for the design of novel Smoothened inhibitors with improved pharmacological profiles.

References

The Role of Adagrasib (MRTX849) in Oncology Research: A Technical Guide

An In-depth Technical Guide on the Core Aspects of Adagrasib for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The initial request for information on "MRT-10" did not yield specific results for a molecule with that designation in public oncology research databases. However, extensive research suggests a high probability of a misnomer, with the intended subject being a compound from Mirati Therapeutics' pipeline, likely MRTX849 (adagrasib), given the "MRT" prefix and its significant role in recent oncology developments. This guide focuses on MRTX849, a potent and selective inhibitor of KRAS G12C, and its pivotal role in oncology, including data from the notable KRYSTAL clinical trials.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric regulatory sites. The discovery of a covalent binding pocket in the switch-II region of the KRAS G12C mutant protein marked a turning point in KRAS-targeted therapy. Adagrasib (MRTX849) is a potent, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutation.[1][2] This mutation is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers (CRC), and at lower frequencies in other solid tumors.[3] Adagrasib has demonstrated significant clinical activity, leading to its accelerated approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4]

Mechanism of Action

Adagrasib functions as a covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS promotes cell growth, proliferation, and survival through the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state.

Adagrasib selectively targets the cysteine residue of the G12C mutant. It irreversibly binds to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[1] This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[2][5] Preclinical studies have shown that adagrasib has over 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.[6][7]

Preclinical Data

In Vitro Studies

Adagrasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines. In vitro assays have confirmed its ability to covalently modify KRAS G12C and inhibit downstream signaling.

Table 1: In Vitro Activity of Adagrasib in KRAS G12C-Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (2D Culture) | IC50 (3D Culture) | Reference |

| NCI-H358 | NSCLC | 10 - 55.5 nM | 0.2 - 1042 nM | [2][8][9] |

| MIA PaCa-2 | Pancreatic | 10 - 973 nM | 0.2 - 1042 nM | [2][9] |

| SW1573 | NSCLC | 12.5 nM | Not Reported | [10] |

| H23 | NSCLC | 4.7 nM | Not Reported | [10] |

In Vivo Studies

In vivo studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have shown significant anti-tumor activity of adagrasib.

Table 2: In Vivo Efficacy of Adagrasib in Xenograft Models

| Model Type | Cancer Type | Dose & Schedule | Outcome | Reference |

| CDX (H358) | NSCLC | 10, 30, 100 mg/kg, QD | Dose-dependent tumor regression | [5][11] |

| CDX (MIA PaCa-2) | Pancreatic | 30, 100 mg/kg, QD | Complete tumor response in some animals | [12] |

| PDX (Multiple) | Various | 100 mg/kg, QD | Tumor regression in 17 of 26 models (65%) | [5][9][12] |

| Syngeneic (CT26) | Colorectal | 100 mg/kg, QD | Tumor regression and enhanced anti-tumor immunity | [13][14] |

Adagrasib has also demonstrated the ability to penetrate the central nervous system (CNS) in preclinical models, leading to tumor regression in brain metastases models.[4][15] Furthermore, studies in syngeneic mouse models have shown that adagrasib can recondition the tumor immune microenvironment by decreasing immunosuppressive cells and increasing effector T cells, suggesting a potential for combination therapy with checkpoint inhibitors.[13][14]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of adagrasib on the viability of cancer cell lines.

-

Cell Seeding: Seed KRAS G12C mutant and wild-type cell lines in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[10]

-

Drug Treatment: Prepare serial dilutions of adagrasib in culture medium. Add the drug dilutions to the wells. Include vehicle-only (DMSO) wells as a control.

-

Incubation: Incubate the plates for 72 hours (for 2D cultures) or up to 12 days (for 3D spheroid cultures).[2][16]

-

Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11][17][18]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][17][18]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the adagrasib concentration.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK) following adagrasib treatment.

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with various concentrations of adagrasib for specified time points (e.g., 1 to 72 hours).[5][12] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total ERK and phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of adagrasib in mouse xenograft models.

-

Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells (e.g., NCI-H358, 1x10^6 cells) mixed with Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude mice).[1][14]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

-

Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer adagrasib or vehicle control orally (gavage) at the desired dose and schedule (e.g., 100 mg/kg, once daily).[1][19]

-

Efficacy Assessment: Continue to measure tumor volumes and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Clinical Studies

The clinical development of adagrasib has been primarily evaluated in the KRYSTAL series of trials.

KRYSTAL-1: A Pivotal Phase 1/2 Study

The KRYSTAL-1 trial (NCT03785249) is a multi-cohort study that assessed the safety and efficacy of adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[5][13]

Table 3: Key Efficacy Data from the KRYSTAL-1 Trial (NSCLC Cohort)

| Endpoint | Result | Reference |

| Objective Response Rate (ORR) | 42.9% | [20] |

| Disease Control Rate (DCR) | 96% | [14] |

| Median Duration of Response (DOR) | 8.5 months | [20] |

| Median Progression-Free Survival (PFS) | 6.5 months | [20] |

| Median Overall Survival (OS) | 12.6 months | [20] |

The recommended Phase 2 dose was established at 600 mg orally twice daily.[6] The most common treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting) and fatigue.[1]

KRYSTAL-10: A Phase 3 Confirmatory Trial in Colorectal Cancer

The KRYSTAL-10 trial (NCT04793958) is a randomized, open-label, Phase 3 study comparing the efficacy of adagrasib in combination with cetuximab versus standard chemotherapy in patients with advanced colorectal cancer with a KRAS G12C mutation who have progressed on first-line therapy.[10][17][18] Preclinical data suggested that combining a KRAS G12C inhibitor with an EGFR inhibitor like cetuximab could overcome adaptive resistance mechanisms.[21]

Conclusion

Adagrasib (MRTX849) has emerged as a groundbreaking targeted therapy for patients with KRAS G12C-mutated cancers, a population with historically limited treatment options. Its mechanism of action, involving the irreversible inhibition of the mutant KRAS protein, has been extensively validated in preclinical models. The robust clinical activity observed in the KRYSTAL trials has established adagrasib as a new standard of care in the second-line treatment of KRAS G12C-mutated NSCLC. Ongoing research, including the KRYSTAL-10 trial and studies exploring combinations with other targeted agents and immunotherapies, will further define the role of adagrasib in the evolving landscape of precision oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important class of anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Testing for KRAS G12C | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 10. benchchem.com [benchchem.com]

- 11. ch.promega.com [ch.promega.com]

- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. promega.com [promega.com]

- 18. promega.com [promega.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. scribd.com [scribd.com]

- 21. dovepress.com [dovepress.com]

Preliminary Efficacy of MRT-10: A Technical Overview for Drug Development Professionals

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides a comprehensive analysis of the preclinical efficacy of MRT-10, a novel small molecule antagonist of the Smoothened (Smo) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Hedgehog (Hh) pathway inhibitors. All available data for MRT-10 is from preclinical in vitro studies. There is no evidence of in vivo studies or human clinical trials for MRT-10.

Executive Summary

MRT-10 is an acylthiourea-based antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making Smo an attractive target for anticancer therapies. Preclinical data demonstrate that MRT-10 effectively inhibits Hh signaling in various in vitro assays, with IC50 values in the micromolar range. While MRT-10 itself has not progressed to in vivo or clinical studies, it has served as a scaffold for the development of more potent analogs with nanomolar activity. This document summarizes the quantitative efficacy data for MRT-10, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and the experimental workflow.

Quantitative Data Presentation

The in vitro efficacy of MRT-10 has been characterized across multiple cell-based assays. The following table summarizes the key quantitative data from published preclinical studies.

| Assay Type | Cell Line | Parameter Measured | IC50 Value (µM) | Reference |

| Hedgehog Signaling Inhibition | Shh-light2 | ShhN-induced Gli luciferase reporter activity | 0.64 | [2] |

| Smoothened Binding | HEK293 cells expressing mouse Smo | Inhibition of Bodipy-cyclopamine binding | 0.5 | [2] |

| SAG-Induced Differentiation | C3H10T1/2 cells | Inhibition of alkaline phosphatase activity | 0.90 | [2] |

| Smo-Induced IP Accumulation | HEK293 cells | Inhibition of inositol phosphate accumulation | 2.5 | [2] |

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

MRT-10 functions as an antagonist of the Smoothened receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (Smo). This allows Smo to translocate to the primary cilium and initiate a signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors. GLI transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation. MRT-10 binds to the Smo receptor, preventing its activation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands or activating mutations in PTCH1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on the descriptions provided in the referenced literature.[2]

Shh-light2 Luciferase Reporter Assay

This assay is used to quantify the inhibition of Hedgehog signaling.

-

Cell Culture: Shh-light2 cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in appropriate media.

-

Treatment: Cells are plated in 96-well plates and treated with varying concentrations of MRT-10.

-

Stimulation: After a pre-incubation period with MRT-10, the cells are stimulated with a conditioned medium containing Sonic Hedgehog N-terminal fragment (ShhN) to activate the Hh pathway.

-

Lysis and Luminescence Measurement: Following an incubation period (e.g., 40 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.

Bodipy-Cyclopamine Binding Assay

This competitive binding assay determines the ability of MRT-10 to displace a fluorescently labeled Smo antagonist.

-

Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding for mouse Smoothened.

-

Binding Reaction: Transfected cells are incubated with a fixed concentration of Bodipy-cyclopamine (a fluorescent derivative of the Smo antagonist cyclopamine) and varying concentrations of MRT-10 for a specified time (e.g., 2 hours).

-

Washing: The cells are washed to remove unbound ligands.

-

Fluorescence Measurement: The amount of bound Bodipy-cyclopamine is quantified by measuring the fluorescence of the cell lysate.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of Bodipy-cyclopamine binding against the concentration of MRT-10.

C3H10T1/2 Osteoblast Differentiation Assay

This assay assesses the ability of MRT-10 to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.

-

Cell Culture: C3H10T1/2 mesenchymal stem cells are cultured in a suitable medium.

-

Treatment: Cells are treated with varying concentrations of MRT-10.

-

Stimulation: Differentiation is induced by treating the cells with a Smo agonist, such as SAG (Smoothened Agonist).

-

Alkaline Phosphatase Activity Measurement: After a prolonged incubation period (e.g., 6 days) to allow for differentiation, the cells are lysed, and the activity of alkaline phosphatase (a marker of osteoblast differentiation) is measured using a colorimetric or fluorometric substrate.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of alkaline phosphatase activity versus MRT-10 concentration.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro efficacy of a Smoothened antagonist like MRT-10 is depicted below.

Discussion and Future Directions

The preclinical data for MRT-10 establish its role as a micromolar antagonist of the Smoothened receptor. Its ability to inhibit Hh signaling across multiple orthogonal assays validates its mechanism of action. However, the lack of in vivo efficacy data and the absence of any reported clinical trials for MRT-10 suggest that it may have served as a lead compound for further optimization. Indeed, subsequent research has focused on acylguanidine and acylurea derivatives of the MRT-10 scaffold, which have demonstrated improved potency in the nanomolar range.[3][4] Future research in this area should focus on the in vivo characterization of these more potent analogs, including pharmacokinetic and pharmacodynamic studies, as well as efficacy in relevant animal models of cancer. A comprehensive preclinical data package for these second-generation compounds will be necessary to justify their advancement into clinical development.

It is important to note that some search results for "MRT-10" refer to a proposed Metro Rail Transit line and not the small molecule inhibitor.[5][6] Researchers should be mindful of this when searching for information on this compound.

References

Methodological & Application

Application Notes and Protocols for MRT-10 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. MRT-10 binds to the Smo receptor, inhibiting its function and subsequently blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[1] These application notes provide detailed protocols for utilizing MRT-10 in common cell-based assays to investigate its effects on the Hedgehog pathway and on cancer cell viability.

Mechanism of Action

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

MRT-10 acts as an antagonist of Smo, binding to the receptor and preventing its activation, even in the presence of an Hh ligand or activating mutations in Ptch.[1] This blockade of Smo activity leads to the suppression of the entire downstream Hh pathway.

Data Presentation

The following table summarizes the reported in vitro activity of MRT-10 in various cell-based assays. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Shh-light2 | ShhN-induced Gli Luciferase Reporter | IC50 | 0.64 | [1] |

| HEK293 | Smo-induced IP Accumulation | IC50 | 2.5 | [1] |

| Cells expressing mouse Smo | Bodipy-cyclopamine Binding | IC50 | 0.5 | [1] |

| C3H10T1/2 | SAG-induced Alkaline Phosphatase Activity | IC50 | 0.90 | [1] |

Experimental Protocols

Preparation of MRT-10 Stock Solution

Proper preparation of the MRT-10 stock solution is critical for obtaining accurate and reproducible results.

Materials:

-

MRT-10 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the product information, MRT-10 is typically stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[1]

-

To prepare a 10 mM stock solution, calculate the required amount of MRT-10 powder based on its molecular weight.

-

Dissolve the MRT-10 powder in an appropriate volume of DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve the calculated amount of MRT-10 in 1 ml of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest MRT-10 concentration) should always be included in experiments.

Gli-Luciferase Reporter Assay

This assay measures the activity of the Gli transcription factor, a key downstream effector of the Hedgehog pathway. A reporter construct containing a Gli-responsive element driving the expression of luciferase is used. Inhibition of the Hh pathway by MRT-10 will result in a decrease in luciferase activity.

Materials:

-

Shh-light2 cells (or other suitable Gli-luciferase reporter cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

-

MRT-10 stock solution

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed Shh-light2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Treatment:

-

Prepare serial dilutions of MRT-10 in cell culture medium.

-

Prepare the pathway activator (e.g., Shh conditioned medium or SAG at its EC50 concentration).

-

Remove the growth medium from the cells and replace it with medium containing the pathway activator and the various concentrations of MRT-10. Include appropriate controls:

-

Untreated cells (basal activity)

-

Cells treated with the activator only (maximum stimulation)

-

Cells treated with the vehicle (DMSO) and the activator

-

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.

-

Luciferase Assay:

-

Following incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-reporter system.

-

Calculate the percentage of inhibition for each MRT-10 concentration relative to the activator-only control.

-

Plot the percentage of inhibition against the log of the MRT-10 concentration and determine the IC50 value using a non-linear regression analysis.

-

Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells

C3H10T1/2 cells are mesenchymal stem cells that differentiate into osteoblasts in response to Hedgehog pathway activation. This differentiation is accompanied by an increase in alkaline phosphatase (AP) activity, which can be measured colorimetrically or luminescently.

Materials:

-

C3H10T1/2 cells

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

Smoothened agonist (e.g., SAG)

-

MRT-10 stock solution

-

96-well tissue culture plates

-

Alkaline phosphatase assay kit (colorimetric or luminescent)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding: Seed C3H10T1/2 cells into a 96-well plate and grow them to confluence.

-

Cell Treatment:

-

Prepare serial dilutions of MRT-10 in low-serum medium (e.g., 0.5% FBS).

-

Prepare the Smoothened agonist SAG at its EC50 concentration in low-serum medium.

-

Remove the growth medium and replace it with the low-serum medium containing SAG and the various concentrations of MRT-10. Include appropriate controls as described in the luciferase assay protocol.

-

-

Incubation: Incubate the cells for 3-6 days, with a medium change containing fresh compounds every 2-3 days.

-

Alkaline Phosphatase Assay:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells and perform the AP assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or luminescence.

-

Calculate the percentage of inhibition of AP activity for each MRT-10 concentration relative to the SAG-only control.

-

Determine the IC50 value as described for the luciferase assay.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the effect of MRT-10 on the viability and proliferation of cancer cells, particularly those with a known dependence on the Hedgehog signaling pathway for their growth and survival.

Materials:

-

Cancer cell line of interest (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines)

-

Cell culture medium

-

MRT-10 stock solution

-

96-well tissue culture plates

-